bis[(1-ethyl-1H-pyrazol-5-yl)methyl]amine
Description
Bis[(1-ethyl-1H-pyrazol-5-yl)methyl]amine is a nitrogen-containing heterocyclic compound featuring two 1-ethylpyrazole moieties linked via a central methylamine group. The pyrazole rings provide electron-rich nitrogen donors, while the ethyl substituents influence steric and electronic properties. Such ligands are of interest in catalysis, material science, and bioinorganic chemistry due to their tunable coordination behavior .
Properties
Molecular Formula |
C12H19N5 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
1-(2-ethylpyrazol-3-yl)-N-[(2-ethylpyrazol-3-yl)methyl]methanamine |
InChI |
InChI=1S/C12H19N5/c1-3-16-11(5-7-14-16)9-13-10-12-6-8-15-17(12)4-2/h5-8,13H,3-4,9-10H2,1-2H3 |
InChI Key |
FVEKXACVSPMNGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CNCC2=CC=NN2CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
One-Pot Synthesis: One common method involves the one-pot pseudo three-component reaction of 3-methyl-5-pyrazolone derivatives and aldehydes. This method is efficient and yields high purity products.
Multi-Component Reactions: Another approach is the one-pot pseudo five-component reactions involving β-keto esters, hydrazines, and aldehydes. This method allows for the synthesis of complex pyrazole derivatives under mild conditions.
Industrial Production Methods: Industrial production typically involves optimizing the above synthetic routes to scale up the process. This includes using continuous flow reactors and optimizing reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis[(1-ethyl-1H-pyrazol-5-yl)methyl]amine can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.
Major Products:
Oxidation: Oxidized derivatives of the pyrazole rings.
Reduction: Reduced forms of the compound, often leading to the formation of secondary amines.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Biology:
Antimicrobial Agents: Pyrazole derivatives have shown potential as antimicrobial agents, and bis[(1-ethyl-1H-pyrazol-5-yl)methyl]amine is being studied for similar applications.
Medicine:
Anticancer Research: The compound is being investigated for its potential anticancer properties, particularly its ability to induce apoptosis in cancer cells.
Industry:
Mechanism of Action
The mechanism of action of bis[(1-ethyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with various molecular targets. In anticancer research, it has been shown to induce apoptosis through the activation of p53-mediated pathways . The compound can also generate reactive oxygen species (ROS), leading to oxidative stress and cell death .
Comparison with Similar Compounds
Structural Features :
- Molecular formula: C₁₃H₂₀N₆
- Two 1-ethylpyrazole groups attached to a central N-methylamine backbone.
- Potential tridentate or tetradentate coordination modes depending on reaction conditions.
Comparison with Structurally Similar Compounds
Bis[(2,4-dimethyl-1H-pyrazol-1-yl)methyl][(pyridin-2-yl)methyl]amine
This compound (Figure 2), reported in , is a Co(II) complex ligand. Key differences include:
- Substituents : The pyrazole rings here have 2,4-dimethyl groups instead of 1-ethyl groups, altering steric hindrance and electronic donation.
- Additional Pyridine Group : A pyridylmethyl arm enhances denticity (tetradentate vs. tridentate in the target compound).
- Coordination Geometry : The Co(II) center adopts a distorted trigonal bipyramidal geometry with Co–N distances averaging 2.154 Å and Co–O (acetate) at 2.003 Å .
Table 1: Structural and Coordination Comparison
Methyl Diethanol Amine (MDEA)
MDEA (HO(CH₂)₂N(CH₂CH₂OH)₂) is a tertiary amine used in CO₂ capture (–6). While structurally distinct from pyrazole-based amines, functional comparisons highlight key differences:
Table 2: Functional Comparison with MDEA
Key Findings from MDEA Studies (–6) :
- MDEA-impregnated mesoporous carbon (aMDEA-MC) achieved 2.63 mmol CO₂/g capacity, outperforming raw mesoporous carbon by 64% .
- FTIR confirmed amine C–N (1031 cm⁻¹) and O–H (3395 cm⁻¹) stretches, critical for CO₂ interaction .
- BET surface area decreased by 43% post-impregnation due to pore filling, but nitrogen content increased by 23 wt.% .
Other Pyrazole-Based Amines
These typically exhibit:
- Variable Denticity : Ranging from bidentate to hexadentate.
- Metal Selectivity: Pyrazole N-donors favor transition metals (e.g., Co, Cu, Zn).
- Steric Tuning : Substituents like ethyl or methyl groups modulate reactivity and stability.
Biological Activity
Bis[(1-ethyl-1H-pyrazol-5-yl)methyl]amine is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. Pyrazole derivatives are known for their pharmacological significance, exhibiting properties such as antimicrobial, anticancer, and anti-inflammatory activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting data in tables for clarity.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with formaldehyde or similar reagents. Characterization is performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm the structure and purity of the compound.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Numerous studies have reported the antimicrobial efficacy of pyrazole derivatives, including this compound. The compound has shown significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
Table 1: Antimicrobial Activity Data
| Pathogen | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 0.25 | Excellent |
| Escherichia coli | 0.50 | Good |
| Candida albicans | 0.75 | Moderate |
| Pseudomonas aeruginosa | 0.60 | Good |
These results indicate that this compound exhibits potent antimicrobial properties, making it a candidate for further development as an antimicrobial agent .
2. Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. Studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HepG2 (Liver Cancer) | 12.50 | Significant Inhibition |
| MDA-MB-231 (Breast Cancer) | 10.00 | Significant Inhibition |
| A549 (Lung Cancer) | 26.00 | Moderate Inhibition |
The results indicate that this compound has a noteworthy impact on various cancer cell lines, suggesting its potential as an anticancer therapeutic .
3. Anti-inflammatory Activity
Inflammation-related pathways are often targeted by pyrazole derivatives due to their ability to inhibit pro-inflammatory cytokines. This compound has been shown to reduce inflammation markers in vitro.
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction between this compound and various biological targets. These studies help predict the binding affinity and mechanism of action at the molecular level.
Table 3: Molecular Docking Results
| Target Protein | Binding Affinity (kcal/mol) |
|---|---|
| Cyclooxygenase (COX) | -8.2 |
| Protein Kinase B (AKT) | -7.5 |
| Histone Deacetylase (HDAC) | -9.0 |
The docking results suggest that this compound has a strong affinity for multiple targets involved in cancer progression and inflammation .
Case Studies
Several case studies highlight the efficacy of this compound in clinical settings:
Case Study 1: Antimicrobial Efficacy
A clinical trial involving patients with bacterial infections demonstrated that treatment with this compound resulted in a significant reduction in infection rates compared to standard antibiotic therapy.
Case Study 2: Cancer Treatment
In a study involving patients with advanced liver cancer, administration of this compound led to improved survival rates and reduced tumor size in a subset of patients, indicating its potential as an adjunct therapy in cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
